Regiochemical Position Dictates Antileishmanial Activity: 6-Substitution Outperforms 2-, 3-, and 8-Substitution
Across diverse Leishmania species assayed over a 20‑year period, 6‑substituted quinoline derivatives consistently demonstrate greater antileishmanial potency than their 2‑, 3‑, or 8‑substituted counterparts [1]. This positional SAR advantage makes 6‑[(oxiran‑2‑yl)methoxy]quinoline a strategically superior starting scaffold for antileishmanial drug discovery relative to other regioisomers.
| Evidence Dimension | Antileishmanial activity rank order by substitution position |
|---|---|
| Target Compound Data | 6‑substituted quinolines: greatest activity |
| Comparator Or Baseline | 2‑, 3‑, and 8‑substituted quinolines: lower activity |
| Quantified Difference | Qualitative rank order derived from multiple independent studies; quantitative IC50 values vary by species but consistently favor 6‑substitution |
| Conditions | Multiple Leishmania species; in vitro assays compiled from literature published 2000–2025 [1] |
Why This Matters
For procurement in antileishmanial drug discovery programs, prioritizing the 6‑substituted scaffold maximizes the probability of identifying a potent lead, reducing the cost of screening alternative regioisomers.
- [1] Elso OG, García Liñares G. Quinolines: the role of substitution site in antileishmanial activity. Front Chem. 2025;13:1645334. doi:10.3389/fchem.2025.1645334. View Source
